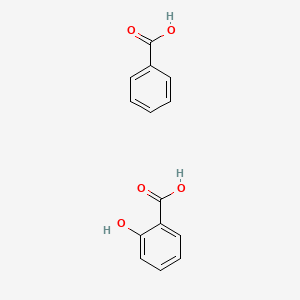
Whitfield's ointment
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Whitfield's ointment, also known as this compound, is a useful research compound. Its molecular formula is C14H12O5 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Composition and Mechanism of Action
Whitfield's ointment is composed of:
- Salicylic Acid (3-5%) : A keratolytic agent that promotes the shedding of the outer layer of skin, enhancing drug penetration.
- Benzoic Acid (5-6%) : Exhibits antifungal properties by disrupting fungal cell membranes.
The combination of these two compounds results in a fungistatic effect, which inhibits the growth of fungi while also facilitating the penetration of systemic antifungal agents when used in combination treatments .
Treatment of Dermatophytosis
This compound is particularly effective in treating various forms of dermatophytosis, including tinea corporis and tinea cruris. Clinical trials have demonstrated its efficacy when used alone or in combination with systemic antifungal agents such as oral fluconazole or griseofulvin.
- Study Findings : A randomized controlled trial involving 120 patients showed that the combination of this compound with oral fluconazole was as effective as topical butenafine in treating tinea infections. The mean sign and symptom score significantly decreased from 8.81 to 0.18 after treatment .
| Treatment Group | Initial Score | Final Score | Clearance Rate (%) |
|---|---|---|---|
| This compound + Fluconazole | 8.81 ± 0.82 | 0.18 ± 0.59 | 98 |
| Butenafine | 8.88 ± 0.53 | 0.31 ± 0.67 | 98 |
Combination Therapy
This compound has been evaluated in combination with systemic antifungals for enhanced efficacy:
- Modified Whitfield’s Ointment with Griseofulvin : A study indicated that this combination was effective for patients with dermatophytosis resistant to standard treatments. The keratolytic action of salicylic acid aids in better absorption of griseofulvin, resulting in improved clinical outcomes .
Safety Profile
The safety profile of this compound is generally favorable, with few reported adverse effects such as mild burning or redness upon application .
Case Study: Persistent Rash Diagnosis
A notable case involved a patient with a persistent rash unresponsive to conventional treatments. Upon application of this compound, significant improvement was observed within two weeks, highlighting its effectiveness in difficult-to-treat cases .
Eigenschaften
CAS-Nummer |
78838-00-3 |
|---|---|
Molekularformel |
C14H12O5 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
benzoic acid;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.C7H6O2/c8-6-4-2-1-3-5(6)7(9)10;8-7(9)6-4-2-1-3-5-6/h1-4,8H,(H,9,10);1-5H,(H,8,9) |
InChI-Schlüssel |
CUBCNYWQJHBXIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O |
Synonyme |
Whitfield's Ointment |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















